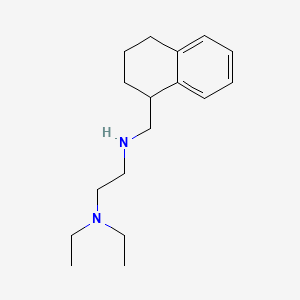
N,N-Diethyl-N'-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Alkylation: The naphthalene ring is alkylated using a suitable alkylating agent.
Amine Introduction: The alkylated naphthalene is then reacted with diethylamine under controlled conditions to introduce the amine groups.
Final Assembly: The intermediate products are combined to form the final compound through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be performed to modify the naphthalene ring or the amine groups.
Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, using halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions include various naphthalene derivatives and modified amine compounds, which can be further utilized in different applications.
Scientific Research Applications
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: shares similarities with other naphthalene-based amines, such as:
Uniqueness
The uniqueness of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
50341-78-1 |
|---|---|
Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-6,8,11,16,18H,3-4,7,9-10,12-14H2,1-2H3 |
InChI Key |
GJANTPSJGSXSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


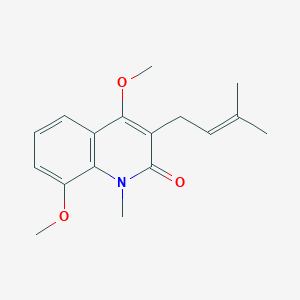
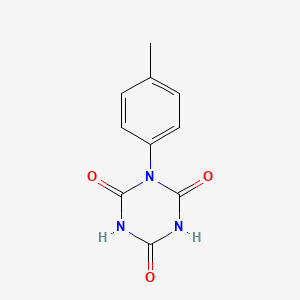
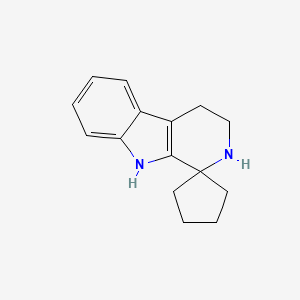

![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
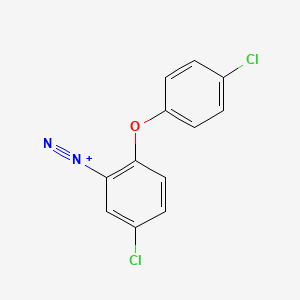
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
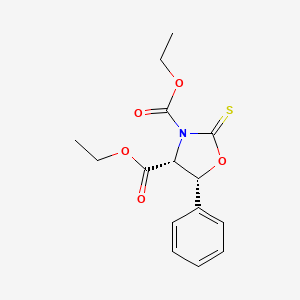
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

